molecular formula C18H30O2 B1511834 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)- CAS No. 211299-54-6

4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-

Cat. No. B1511834
CAS RN: 211299-54-6
M. Wt: 278.4 g/mol
InChI Key: YJVLDTISLGRQTJ-KPFXUCSBSA-N
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Description

The compound “4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-” is also known as Ambrocenide . It is a synthetic compound not found in nature . It is known for its very strong woody impact on perfumes, bringing a very powerful woody note and a heady note to all kinds of perfumes .


Synthesis Analysis

The synthesis of Ambrocenide involves a process that includes providing a mixture of isomers containing or at least essentially composed of compounds of the formula (III) (Cedrandiol). The mixture of isomers contains alpha, alpha -cedrandiol of the formula (IIIa) and beta, beta-cedrandiol of the formula (IIIb) or at least essentially consists of these. The weight ratio of the compound of the formula (IIIa) to the compound of the formula (IIIb) in the mixture of isomers is in the range of 95: 5 to 99.9 : 0.1. This mixture of isomers is then reacted with dimethoxypropane in a molar ratio of at least 1: 2, with respect to the total molar amount of compounds of the formula (III) to the total molar amount of dimethoxypropane .


Molecular Structure Analysis

The molecular formula of Ambrocenide is C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da . It has 4 of 6 defined stereocentres .


Physical And Chemical Properties Analysis

Ambrocenide has a strong woody note and a heady note. It is also known to have an icy trigeminal note differentiating it from other dry woody notes . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Safety and Toxicity Assessment

Research by Api et al. (2019) on 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole shows it is not genotoxic and poses no safety concerns for skin sensitization under current use levels. The compound's genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, and environmental safety were thoroughly evaluated. It also indicated no phototoxic/photoallergenic effects based on UV spectra, and environmental analysis confirmed it is not PBT (Persistent, Bioaccumulative, Toxic) as per IFRA Environmental Standards (Api et al., 2019).

Chemical Synthesis and Reactions

  • Brock et al. (1994) identified a compound related to 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole as a product in a Friedel-Crafts acylation reaction. This study contributes to understanding the chemical behavior and potential applications in synthetic chemistry (Brock et al., 1994).

  • Izquierdo et al. (1999) worked on synthesizing polyhydroxyindolizidines using derivatives of 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole. Their research demonstrates the compound's potential as an intermediate in complex organic syntheses (Izquierdo et al., 1999).

Molecular and Structural Analysis

  • Gallagher et al. (1993) conducted structural analysis of a related compound, providing insights into its stereochemistry and molecular conformation. This kind of structural information is essential for understanding the chemical properties and potential applications of similar compounds (Gallagher et al., 1993).

Synthetic Methodologies

  • Shutalev et al. (2008) reported a base-promoted transformation of a compound closely related to 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole into a novel tricyclic structure. This highlights the compound's potential in the development of new synthetic methodologies (Shutalev et al., 2008).

Pharmacological Research

  • Wedler et al. (1992) explored the synthesis of various compounds by reacting ethyl 4-oxoalkanoates with 3-aminopropanol and 2-aminoethanol, which is related to the chemistry of 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole. These findings can be crucial for pharmacological research and drug development (Wedler et al., 1992).

properties

IUPAC Name

(1R,8R,10S,13R)-5,5,7,9,9,13-hexamethyl-4,6-dioxatetracyclo[6.5.1.01,10.03,7]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-11-7-8-12-15(2,3)13-9-18(11,12)10-14-17(13,6)20-16(4,5)19-14/h11-14H,7-10H2,1-6H3/t11-,12+,13-,14?,17?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLDTISLGRQTJ-KPFXUCSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C4(C(C3)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C4(C(C3)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889120
Record name 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-

CAS RN

211299-54-6
Record name Ambrocenide
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Record name 4H-4a,9-Methanoazuleno(5,6-d)-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Record name 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Record name 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Record name (1R,3S,7R,8R,10R,13R)-5,5,7,9,9,13-Hexamethyl-4,6-dioxatetrayclo(6.5.1.0(1,10).0(3,7))tetradecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Reactant of Route 2
Reactant of Route 2
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Reactant of Route 3
Reactant of Route 3
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Reactant of Route 4
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Reactant of Route 5
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Reactant of Route 6
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-

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